molecular formula C27H29NO10.HCl<br>C27H30ClNO10 B10754189 Daunorubicin Hydrochloride CAS No. 11016-72-1

Daunorubicin Hydrochloride

Cat. No.: B10754189
CAS No.: 11016-72-1
M. Wt: 564.0 g/mol
InChI Key: GUGHGUXZJWAIAS-QQYBVWGSSA-N
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Description

Daunorubicin Hydrochloride is an anthracycline aminoglycoside antineoplastic agent isolated from the bacterium Streptomyces peucetius. It is primarily used in the treatment of various types of leukemia, including acute lymphoblastic leukemia and acute myeloid leukemia . This compound is known for its potent cytotoxic effects, which make it effective in cancer therapy.

Preparation Methods

Synthetic Routes and Reaction Conditions: Daunorubicin Hydrochloride can be synthesized through the fermentation of Streptomyces peucetius followed by a series of chemical modifications. The key steps involve the isolation of daunorubicin from the fermentation broth, followed by its conversion to the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes. The fermentation broth is subjected to extraction and purification processes to isolate daunorubicin, which is then converted to its hydrochloride form through acid-base reactions .

Chemical Reactions Analysis

Types of Reactions: Daunorubicin Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Daunorubicin Hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

Daunorubicin Hydrochloride exerts its effects through several mechanisms:

Molecular Targets and Pathways:

Comparison with Similar Compounds

Properties

IUPAC Name

(7S,9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29NO10.ClH/c1-10-22(30)14(28)7-17(37-10)38-16-9-27(35,11(2)29)8-13-19(16)26(34)21-20(24(13)32)23(31)12-5-4-6-15(36-3)18(12)25(21)33;/h4-6,10,14,16-17,22,30,32,34-35H,7-9,28H2,1-3H3;1H/t10-,14-,16-,17-,22+,27-;/m0./s1
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

GUGHGUXZJWAIAS-QQYBVWGSSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O.Cl
Source PubChem
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Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O.Cl
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C27H29NO10.HCl, C27H30ClNO10
Record name DAUNORUBICIN HYDROCHLORIDE
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DSSTOX Substance ID

DTXSID0033382
Record name Daunomycin hydrochloride
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Molecular Weight

564.0 g/mol
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Physical Description

Daunorubicin hydrochloride appears as orange-red powder. Thin red needles decomposing at 188-190 °C. An anti-cancer drug.
Record name DAUNORUBICIN HYDROCHLORIDE
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Solubility

Soluble (NTP, 1992)
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CAS No.

23541-50-6
Record name DAUNORUBICIN HYDROCHLORIDE
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Record name Daunorubicin hydrochloride [USAN:USP:JAN]
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Record name Daunomycin hydrochloride
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Record name Daunorubicin hydrochloride
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Record name DAUNORUBICIN HYDROCHLORIDE
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Melting Point

370 to 374 °F (decomposes) (NTP, 1992)
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